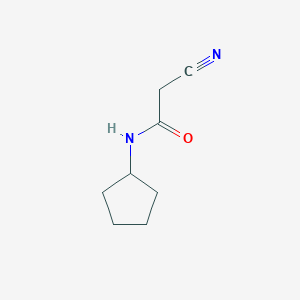

2-cyano-N-cyclopentylacetamide

Übersicht

Beschreibung

2-cyano-N-cyclopentylacetamide is an organic compound with the molecular formula C8H12N2O It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and a cyclopentyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-cyano-N-cyclopentylacetamide can be synthesized through the cyanoacetylation of cyclopentylamine with methyl cyanoacetate. The reaction typically involves the following steps:

Reaction Setup: Cyclopentylamine is reacted with methyl cyanoacetate in the presence of a base, such as sodium ethoxide or potassium carbonate.

Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to mix cyclopentylamine and methyl cyanoacetate.

Continuous Stirring: Ensuring continuous stirring and maintaining optimal reaction conditions.

Automated Purification: Employing automated purification techniques, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-cyclopentylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted cyanoacetamides.

Condensation: Formation of heterocyclic compounds, such as pyridines or pyrimidines.

Reduction: Formation of N-cyclopentylacetamide

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

2-Cyano-N-cyclopentylacetamide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs with enhanced efficacy and reduced side effects. For instance, it serves as a precursor in synthesizing compounds targeting specific biological pathways, particularly in oncology and neurology.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a valuable building block for constructing complex organic molecules. Its cyano group facilitates nucleophilic substitutions and other transformations that are essential in synthetic routes. Researchers have reported its use in synthesizing derivatives that exhibit significant biological activity, including antimicrobial and anticancer properties .

Therapeutic Potential

Targeting Genetic Disorders

Recent studies have highlighted the potential of this compound in developing therapies for genetic disorders caused by nonsense mutations. For example, a patent describes its use as a component in compounds designed to suppress nonsense mutations associated with diseases such as cystic fibrosis and Duchenne muscular dystrophy. These compounds aim to restore functional protein production by bypassing the mutation site .

Table 1: Summary of Applications

Case Study: Inhibition of Protein-Protein Interactions

A notable study investigated the role of small-molecule inhibitors derived from this compound in blocking protein-protein interactions critical for cancer progression. The findings indicated that these inhibitors could effectively disrupt interactions between menin and MLL fusion proteins, which are implicated in acute leukemia. The study showcased the compound's potential as a therapeutic agent that could lead to new treatment strategies for hematological malignancies .

Wirkmechanismus

The mechanism of action of 2-cyano-N-cyclopentylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-cyano-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-cyano-N-phenylacetamide: Contains a phenyl group instead of a cyclopentyl group.

2-cyano-N-methylacetamide: Contains a methyl group instead of a cyclopentyl group.

Uniqueness

2-cyano-N-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Biologische Aktivität

2-Cyano-N-cyclopentylacetamide (CAS Number: 15112-75-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 152.194 g/mol

- Density : 1.1±0.1 g/cm³

- Boiling Point : 372.2±21.0 °C at 760 mmHg

- Flash Point : 178.9±22.1 °C

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the context of cancer treatment and anti-inflammatory responses.

Target Identification

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, CDK7 inhibition can lead to:

- Induction of cellular apoptosis.

- Inhibition of transcription related to oncogenes and other disease-related genes .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting tumor growth through:

- Cell Cycle Arrest : By inhibiting CDK7, the compound can halt cell cycle progression in cancer cells.

- Apoptosis Induction : It promotes programmed cell death in malignant cells, enhancing therapeutic efficacy against various cancers .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory activities:

- It may modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response.

- This action can reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with chronic inflammatory diseases .

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The results indicated a dose-dependent response, where higher concentrations led to increased cell death rates. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers in treated animals, suggesting a potent anti-inflammatory effect.

Research Findings

Eigenschaften

IUPAC Name |

2-cyano-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBUMSZDRJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408238 | |

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-75-1 | |

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.